4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine
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Overview
Description
4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol It belongs to the class of 1,3,5-triazines, which are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
Scientific Research Applications
4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Safety and Hazards
Preparation Methods
The synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxy-6-phenyl-1,3,5-triazine with ammonia or an amine under suitable conditions . The reaction typically requires a solvent such as dichloromethane or ethanol and may be carried out at room temperature or under reflux conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include ammonia, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various cellular processes through its interactions with proteins and other biomolecules .
Comparison with Similar Compounds
4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:
4-Chloro-6-phenyl-1,3,5-triazin-2-amine: This compound has a chloro group instead of an isopropoxy group, which affects its reactivity and applications.
4-Methoxy-6-phenyl-1,3,5-triazin-2-amine: The presence of a methoxy group instead of an isopropoxy group can lead to differences in chemical behavior and biological activity.
4-Isopropoxy-6-methyl-1,3,5-triazin-2-amine: The substitution of a phenyl group with a methyl group can significantly alter
Properties
IUPAC Name |
4-phenyl-6-propan-2-yloxy-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8(2)17-12-15-10(14-11(13)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBWCSZMEIWKNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC(=N1)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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